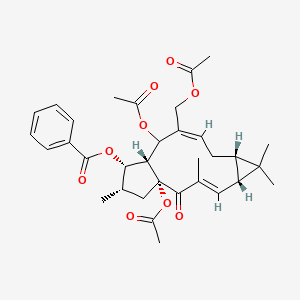

Euphorbia factor L7b

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H40O9 |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate |

InChI |

InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3/b18-15+,24-13-/t19-,25-,26+,27+,28-,29?,33+/m0/s1 |

InChI Key |

ARUXHDLPKVRONO-ALURFSOGSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)C(/C(=C\C[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)/COC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Euphorbia Factor L7b: A Technical Overview of its Discovery, Origin, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7b is a naturally occurring diterpenoid compound belonging to the lathyrane family. First identified in the mid-1980s, this complex molecule has since been the subject of phytochemical and biological investigations. This technical guide provides a comprehensive overview of the discovery, natural origin, and known biological activities of this compound. It includes a summary of its chemical properties, available quantitative data on its biological effects, and a generalized experimental protocol for its isolation from its natural source. Furthermore, this document presents key signaling pathways and experimental workflows in a standardized graphical format to aid in research and development.

Discovery and Origin

This compound was first discovered as a constituent of the seeds of Euphorbia lathyris, commonly known as the caper spurge. The initial isolation and characterization of this lathyrane-type diterpene were reported by Adolf and Hecker in 1984. Subsequent studies have confirmed the seeds of Euphorbia lathyris as the primary natural source of this compound. Lathyrane diterpenoids are a class of secondary metabolites characteristic of the Euphorbia genus, known for their complex carbon skeletons and diverse biological activities.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₉ | Commercial Suppliers |

| Molecular Weight | 580.67 g/mol | Commercial Suppliers |

| Class | Isolathyrolditerpene | MedChemExpress |

| Natural Source | Seeds of Euphorbia lathyris | Adolf & Hecker, 1984 |

Biological Activity

Research into the biological effects of this compound has explored its potential in modulating cellular pathways. Studies have investigated its influence on the liver X receptor (LXR), a key regulator of lipid metabolism and inflammation. While specific IC50 values for this compound are not widely reported, the cytotoxic activities of other lathyrane diterpenoids isolated from Euphorbia lathyris have been evaluated against various cancer cell lines, providing a basis for comparison.

Table 2: Cytotoxicity of Lathyrane Diterpenoids from Euphorbia lathyris

| Compound | Cell Line | IC50 (µM) | Source |

| Euphorbia factor L28 | 786-0 (Renal) | 9.43 | Wang et al., 2018[1][2] |

| HepG2 (Liver) | 13.22 | Wang et al., 2018[1][2] | |

| Euphorbia factor L2b | U937 (Leukemia) | 0.87 | Zhang et al., 2021[3] |

| Euphorbia factor L3 | A549 (Lung) | 34.04 ± 3.99 | Zhang et al., 2011[4] |

| MCF-7 (Breast) | 45.28 ± 2.56 | Zhang et al., 2011[4] | |

| LoVo (Colon) | 41.67 ± 3.02 | Zhang et al., 2011[4] | |

| Euphorbia factor L1 | A549 (Lung) | 51.34 ± 3.28 | Zhang et al., 2011[4] |

Experimental Protocols

While the detailed experimental protocol from the original 1984 discovery of this compound is not accessible in the available literature, a general methodology for the isolation and characterization of lathyrane diterpenoids from Euphorbia lathyris seeds can be outlined based on more recent studies, such as the work by Wang et al. (2018) on the isolation of Euphorbia factors L27 and L28.[1][2]

Generalized Isolation Protocol for Lathyrane Diterpenoids

Caption: Generalized workflow for the isolation of lathyrane diterpenoids.

-

Extraction: The dried seeds of Euphorbia lathyris are powdered and extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing the diterpenoids, is collected and concentrated.

-

Chromatography: The ethyl acetate extract is subjected to repeated column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure lathyrane diterpenoids.

Structure Elucidation

The structures of the isolated compounds are typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.

Signaling Pathways and Logical Relationships

The following diagram illustrates a potential high-level workflow for the discovery and initial biological screening of a natural product like this compound.

Conclusion

This compound, a lathyrane diterpenoid from the seeds of Euphorbia lathyris, represents a class of natural products with potential for further investigation in drug discovery and development. While detailed information from its original discovery remains somewhat elusive in modern databases, the established origin and the biological activities of related compounds provide a strong impetus for its re-examination. The generalized protocols and workflows presented here offer a foundational guide for researchers interested in exploring the therapeutic potential of this and similar natural products. Further studies are warranted to fully characterize the bioactivity and mechanism of action of this compound.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of Euphorbia lathyris Seed Extract: A Technical Guide for Drug Discovery

For Immediate Release

[CITY, STATE] – A comprehensive technical guide detailing the chemical constituents of Euphorbia lathyris seed extract has been compiled to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the diverse bioactive compounds present in the seeds of the caper spurge, highlighting their therapeutic potential and the experimental methodologies for their isolation and characterization.

Euphorbia lathyris, a plant with a history in traditional medicine, is a rich reservoir of complex phytochemicals.[1][2] Its seeds, in particular, contain a variety of compounds, including diterpenoids, polyphenols, and fatty acids, many of which have demonstrated significant biological activities such as anti-inflammatory and antitumor effects.[1][3][4][5] This guide synthesizes current scientific findings to facilitate further investigation and application in pharmaceutical research.

Core Components of Euphorbia lathyris Seed Extract

The seed extract of Euphorbia lathyris is a complex mixture of several classes of chemical compounds. The primary components of interest for drug development include:

-

Diterpenoids: These are the most characteristic and studied compounds in E. lathyris seeds. They primarily belong to the lathyrane and premyrsinane skeletal types.[3][4][6] Numerous specific diterpenoids, often referred to as "Euphorbia factors" (e.g., Euphorbia factors L1, L2, L3), have been isolated and shown to possess cytotoxic and anti-inflammatory properties.[2][4]

-

Polyphenols: Ethanolic extracts of defatted E. lathyris seed flour have been shown to have a high total polyphenol content.[1] Key polyphenolic compounds that have been identified and quantified include esculetin, euphorbetin, gaultherin, and kaempferol-3-rutinoside.[1][7]

-

Fatty Acids and Seed Oil: The seeds are a source of oil characterized by a high content of unsaturated fatty acids.[8][9] The fatty acid profile is primarily composed of linoleic acid and oleic acid.[10]

-

Other Constituents: A variety of other compounds have been isolated, including triterpenoids, steroids, coumarins, and flavonoids.[1][7][11]

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds can vary depending on the extraction method and the specific variety of the plant. The following tables summarize the available quantitative data from ethanolic extracts of defatted seed flour.

Table 1: Quantification of Major Polyphenolic Compounds [1]

| Bioactive Compound | Concentration (ppm) |

| Esculetin | 267.68 ± 34.16 |

| Euphorbetin | Not specified |

| Gaultherin | Not specified |

| Kaempferol-3-rutinoside | Not specified |

Table 2: Antioxidant Activity and Total Polyphenol Content [1]

| Parameter | Value |

| Extraction Yield | 117.5 ± 9.22 mg/g flour |

| Total Polyphenol Content | 33.5 ± 5.79 µg GA equivalents/mg extract |

| Fe-reducing Capacity | 23.0 ± 1.92 µg GA equivalents/mg extract |

Table 3: Phenolic and Flavonoid Content in Seed Components [11]

| Seed Component | Total Phenolic Content (mg GAE/100g DW) | Total Flavonoid Content (mg RE/100g DW) |

| Seed (whole) | 95.04 ± 8.90 (Free) | Not specified |

| Testa | 222.12 ± 12.09 (Free), 68.34 ± 3.00 (Bound) | Not specified |

Experimental Protocols

The isolation and characterization of compounds from E. lathyris seeds typically involve a multi-step process.

General Extraction and Isolation of Diterpenoids and Other Compounds

A common methodology involves the following steps:

-

Preparation of Plant Material: The seeds of Euphorbia lathyris are collected, dried, and ground into a powder.

-

Extraction: The powdered seeds are extracted with a solvent, typically ethanol (B145695) or methanol, often at room temperature or under reflux.[1][7] For obtaining non-polar compounds like diterpenoids, a petroleum ether extract may be used.[2]

-

Fractionation: The crude extract is then subjected to bioactivity-guided fractionation. This involves partitioning the extract between different solvents of varying polarity to separate compounds based on their chemical properties.

-

Chromatographic Separation: The resulting fractions are further purified using various chromatographic techniques. Column chromatography using silica (B1680970) gel or Sephadex is a common first step.[7] This is often followed by High-Performance Liquid Chromatography (HPLC) for final purification of individual compounds.[7]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1D-NMR (¹H and ¹³C) and 2D-NMR experiments are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.[6]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.[4]

-

References

- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer [mdpi.com]

- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Five New Diterpenoids from the Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cosmileeurope.eu [cosmileeurope.eu]

- 9. Wei, W.L., Jin, M.Y., Ma, C., et al. (2007) Fatty Acid Composition Analysis of Euphorbia lathyris L. Seed Oil. China Oils and Fats, 32, 70-71. - References - Scientific Research Publishing [scirp.org]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Phytochemicals of Euphorbia lathyris L. and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Potential of Lathyrane Diterpenoids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Lathyrane diterpenoids, a large and structurally diverse class of natural products primarily found in the Euphorbia genus, are emerging as significant candidates in drug discovery.[1][2][3] Characterized by a unique tricyclic 5/11/3-membered ring system, these compounds exhibit a remarkable range of potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][2][3] This technical guide provides a comprehensive overview of the core biological activities of lathyrane diterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Core Biological Activities

The therapeutic potential of lathyrane diterpenoids stems from their diverse mechanisms of action, which are currently under active investigation. The primary areas of interest include their ability to kill cancer cells, modulate the immune response, and overcome drug resistance in tumors.[1][2]

Table 1: Cytotoxic Activity of Lathyrane Diterpenoids

Several lathyrane diterpenoids have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are summarized below.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | [1] |

| Jatropodagin A | MG-63 (Osteosarcoma) | 14.64 | [1][5] |

| Euphofischer A | C4-2B (Prostate Cancer) | 11.3 | [1][6] |

| Euphorbia Factor L₂₈ | 786-0 (Renal Cancer) | 9.43 | [7][8] |

| Euphorbia Factor L₂₈ | HepG2 (Liver Cancer) | 13.22 | [7][8] |

| Compound 2 | U937 (Leukemic Monocyte Lymphoma) | 0.87 | [9] |

| Micractina | HIV-1 Infected Cells | 8.2 | [10] |

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids

Lathyrane diterpenoids have also been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]

| Compound | Cell Line | NO Production Inhibition IC₅₀ (µM) | Source |

| Compound 1 | RAW264.7 | 3.0 | [11][12] |

| Compounds 1-3, 7, 9, 11, 13, 14, 16 | RAW264.7 | 2.6 - 26.0 | [11][12] |

| Compound 8d1 (hybrid) | RAW264.7 | 1.55 | [13][14] |

| Compound 8 | RAW264.7 | 3.95 | [15] |

Table 3: Multidrug Resistance (MDR) Reversal Activity

A significant area of research is the ability of lathyrane diterpenoids to reverse multidrug resistance in cancer cells, often by modulating the activity of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump.[1][16][17]

| Compound(s) | Cell Line | Reversal Fold | Source |

| Euphorantester B | MCF-7/ADR | Comparable to Verapamil | [16] |

| 15 Lathyrane Diterpenoids | MCF-7/ADR | 1.12 - 13.15 | [16] |

| Compounds 2-4, 7-9, 11, 13-14, 16, 18-19, 21-23 | HepG2/ADR | 10.05 - 448.39 | [17] |

Key Signaling Pathways

The biological effects of lathyrane diterpenoids are often mediated through their interaction with specific cellular signaling pathways. One of the most well-documented is the NF-κB pathway, a critical regulator of the inflammatory response.

NF-κB Signaling Pathway Inhibition

Several lathyrane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13][14] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like iNOS and COX-2.[13][14]

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of the biological activities of lathyrane diterpenoids. Below are detailed methodologies for commonly cited experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[19] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[20] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the lathyrane diterpenoid in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is often used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the lathyrane diterpenoid for a defined period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ value for NO production inhibition. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[11]

Multidrug Resistance Reversal: Rhodamine 123 Accumulation Assay

This assay evaluates the ability of a compound to inhibit the P-glycoprotein (P-gp) efflux pump, thereby increasing the intracellular accumulation of a fluorescent P-gp substrate like Rhodamine 123.[21]

Principle: In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence that can be quantified by flow cytometry.[21]

Methodology:

-

Cell Preparation: Use a cancer cell line that overexpresses P-gp (e.g., MCF-7/ADR or KB-VIN) and its non-resistant parental cell line as a control.

-

Compound Incubation: Incubate the MDR cells with the lathyrane diterpenoid at various concentrations for a specific time. A known P-gp inhibitor like Verapamil should be used as a positive control.[16]

-

Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate.

-

Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Analysis: Compare the mean fluorescence intensity of the treated MDR cells to the untreated MDR cells and the non-resistant parental cells. The reversal fold (RF) can be calculated to quantify the inhibitory activity.

Conclusion

Lathyrane diterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including cytotoxicity, anti-inflammatory effects, and MDR reversal, make them attractive lead compounds for the development of new drugs. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to exploring the full pharmacological potential of these fascinating molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for advancing these compounds from the laboratory to clinical applications.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]

- 14. scienceopen.com [scienceopen.com]

- 15. Lathyrane Diterpenoids From the Roots and Stems of Euphorbia prolifera and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Lathyrane Diterpenoids from Euphorbia Species: A Literature Review with a Focus on "Euphorbia Factors"

Disclaimer: This document provides a comprehensive overview of the biological activities of lathyrane diterpenoids, commonly referred to as "Euphorbia factors," isolated from plants of the Euphorbia genus. While the user's topic of interest is "Euphorbia factor L7b," a thorough review of publicly available scientific literature reveals a significant lack of specific data for this particular compound. Therefore, this guide focuses on closely related and well-studied lathyrane diterpenoids, such as Euphorbia factors L1, L2, L3, L8, and L9, to provide a foundational understanding of the potential biological activities, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Lathyrane Diterpenoids

Lathyrane diterpenoids are a class of natural products characterized by a complex tricyclic 5/11/3-membered ring system.[1] These compounds, frequently isolated from the seeds of Euphorbia lathyris and other Euphorbia species, have garnered significant scientific interest due to their diverse and potent biological activities.[2][3] The research focus has primarily been on their cytotoxic effects against various cancer cell lines, their ability to reverse multidrug resistance (MDR) in cancer cells, and their anti-inflammatory properties.[4][5] The mechanism of action for their anticancer effects often involves the induction of apoptosis through the mitochondrial pathway.[3][6]

Quantitative Biological Activity Data

The cytotoxic and multidrug resistance reversal activities of several Euphorbia factors have been quantified in various studies. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values against different human cancer cell lines and the reversal fold (RF) for multidrug resistance.

Table 1: Cytotoxicity of Lathyrane Diterpenoids (IC₅₀ Values in µM)

| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Oral) | MCF-7 (Breast) | KB-VIN (MDR Oral) | LoVo (Colon) | Other Cell Lines | Reference |

| Euphorbia factor L1 | 51.34 ± 3.28 | - | - | - | - | - | - | [6] |

| Euphorbia factor L2 | - | - | - | - | Selectively active | - | - | [2] |

| Euphorbia factor L3 | 34.04 ± 3.99 | - | - | 45.28 ± 2.56 | 8.0 | 41.67 ± 3.02 | BK: 7.9 µM | [6][7] |

| Euphorbia factor L9 | - | - | - | - | 5.7 | - | BK: 6.1 µM | [7] |

| Euphlathin A | - | - | - | - | - | - | HTS: 6.33 µM | [8] |

| Compound 1 | - | - | - | - | - | - | Saos-2: 8.08 µM; MG-63: 14.64 µM | [9] |

| Diterpene 21 | - | - | - | 2.6 | - | - | 4T1: 5.2 µM; HepG2: 13.1 µM | [5] |

| Diterpene 25 | - | - | - | 5.5 | - | - | 4T1: 8.6 µM; HepG2: 1.3 µM | [5] |

KB-VIN is a multidrug-resistant cell line. HTS refers to human hypertrophic scar cells.

Table 2: Multidrug Resistance (MDR) Reversal Activity

| Compound | Cell Line | Reversal Fold (RF) | Concentration (µM) | Reference |

| Various Lathyranes | HepG2/ADR | 10.05 - 448.39 | 20 | [10][11] |

| Jatrophane Diterpenes | MCF-7/ADR | 2.3 - 12.9 | 10 | [11] |

| Derivative 25 | - | 16.1 | - | [5] |

Reversal Fold (RF) is a measure of how many times the compound can reduce the IC₅₀ of a standard anticancer drug in a resistant cell line.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of lathyrane diterpenoids. The following sections describe the key experimental protocols cited in the literature.

3.1.1. Sulforhodamine B (SRB) Colorimetric Assay

The SRB assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[12][13]

-

Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Euphorbia factors) for a specified duration (e.g., 48 or 72 hours).[1] Include a positive control (e.g., vincristine (B1662923) sulphate) and a vehicle control.

-

Cell Fixation: After incubation, fix the cell monolayers by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[14][15]

-

Staining: Wash the plates five times with distilled water and allow them to air dry. Add 0.4% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.[15][16]

-

Washing: Remove the unbound SRB dye by washing the plates five times with 1% (v/v) acetic acid.[14][15]

-

Solubilization and Absorbance Reading: Air dry the plates and add a suitable solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[13][15] Measure the optical density (OD) at approximately 510-540 nm using a microplate reader.[13][15]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value from the dose-response curve.

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curves.

3.2.1. Annexin V-FITC/Propidium (B1200493) Iodide (PI) Double Staining for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the desired concentrations of the Euphorbia factor for a specified time (e.g., 48 hours).[6]

-

Cell Harvesting and Staining: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend them in a binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

-

Data Interpretation: The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

3.2.2. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with the test compound for a defined period, then harvest and wash them.

-

Fixation: Fix the cells in cold ethanol (B145695) to permeabilize the cell membrane.[1]

-

Staining: Treat the fixed cells with RNase to remove RNA and then stain the cellular DNA with a fluorescent dye such as propidium iodide.[1]

-

Flow Cytometry Analysis: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.[1]

-

Data Analysis: A histogram of DNA content versus cell count is generated, showing the percentage of cells in each phase of the cell cycle. This can reveal if the compound induces cell cycle arrest at a specific phase.[1]

Rhodamine 123 (Rh123) Efflux Assay

This assay measures the ability of a compound to inhibit the function of P-glycoprotein (P-gp or ABCB1), a major efflux pump responsible for MDR.

-

Cell Culture: Use a P-gp overexpressing cell line (e.g., KB-VIN, HepG2/ADR, or MCF-7/ADR) and its parental non-resistant counterpart.[4][11]

-

Compound Incubation: Pre-incubate the cells with the test compound (potential MDR modulator) at various concentrations. Verapamil is often used as a positive control.[11]

-

Rhodamine 123 Loading: Add Rhodamine 123, a fluorescent substrate of P-gp, to the cells and incubate.

-

Efflux and Measurement: After incubation, wash the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

-

Data Interpretation: An increase in the intracellular accumulation of Rhodamine 123 in the presence of the test compound indicates inhibition of P-gp-mediated efflux, suggesting MDR reversal activity.[11]

Mechanisms of Action and Signaling Pathways

Several Euphorbia factors, notably L2 and L3, have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[3][6][17] This mechanism involves several key events:

-

Increased Reactive Oxygen Species (ROS): Treatment with these compounds can lead to an increase in intracellular ROS levels.[3]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane is compromised, leading to a loss of its electrochemical potential.[6]

-

Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytoplasm.[6]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, including initiator caspase-9 and executioner caspase-3.[3]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Some lathyrane diterpenoids can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. For instance, Euphorbia factors L3 and L9 have been observed to cause an accumulation of cells in the G1 to early S phase.[2][12] Other related compounds have been shown to induce G2/M or S phase arrest.[8] This disruption prevents cancer cells from dividing and proliferating.

Multidrug resistance is a major obstacle in cancer chemotherapy, and P-glycoprotein (P-gp) is a key contributor to this phenomenon. P-gp is an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of the cancer cell, thereby reducing their intracellular concentration and efficacy. Lathyrane diterpenoids have been identified as promising MDR modulators.[10] Their mechanism of action is believed to involve acting as competitive substrates or inhibitors of P-gp, thus blocking the efflux of co-administered chemotherapeutic agents and restoring their cytotoxic effects in resistant cells.[10]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with lathyrane diterpenoids.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

A-Technical Guide to the Natural Sources of Isolathyrolditerpenes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of isolathyrolditerpenes, a significant class of diterpenoids, with a focus on their natural origins. It is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Isolathyrolditerpenes

Isolathyrolditerpenes belong to the lathyrane family of diterpenoids, which are characterized by a unique tricyclic carbon skeleton[1]. These compounds are typically highly oxygenated and often feature various acyl substitutions, contributing to their structural diversity and wide range of biological activities[1]. Lathyrane diterpenoids, including the isolathyrol type, have garnered significant interest due to their potential pharmacological applications, which include anti-inflammatory, cytotoxic, and multidrug resistance (MDR) modulating effects[1].

Primary Natural Sources

The vast majority of isolathyrolditerpenes and related lathyrane diterpenoids have been isolated from plants belonging to the genus Euphorbia (family Euphorbiaceae)[1][2]. This large and diverse genus of flowering plants is a well-established source of bioactive secondary metabolites[2].

Key species identified as prominent sources include:

-

Euphorbia lathyris : Commonly known as caper spurge, the seeds of this plant are a particularly rich source of lathyrane-type diterpenoids[3][4]. Numerous studies have led to the isolation of a wide array of these compounds from E. lathyris[3][4][5].

-

Euphorbia hyberna : The roots of this species have also been shown to contain lathyrane diterpenes[6].

While the Euphorbia genus is the primary source, ongoing phytochemical investigations may reveal other plant genera that produce these valuable compounds. Lathyrane diterpenes have been found to accumulate in various parts of the plant, including seeds, roots, and aerial portions[1].

Quantitative Analysis of Isolathyrolditerpenes from Natural Sources

The yield of isolathyrolditerpenes from their natural sources can vary significantly based on the plant species, the specific part of the plant used for extraction, geographical location, and the extraction and purification methods employed. The following table summarizes quantitative data from selected studies.

| Plant Species | Plant Part | Compound(s) Isolated | Yield (mg) from Starting Material (g) | Reference |

| Euphorbia lathyris | Seeds | Euphorbia factor L27 and L28 | Not specified, but 2 new and 7 known compounds isolated | [4] |

| Euphorbia lathyris | Seeds | 18 lathyrane-type diterpenoids | Not specified, but a range of compounds isolated | [3] |

| Euphorbia hyberna | Roots | Two new lathyrane triesters | Not specified, but isolated from chloroform (B151607) extract | [6] |

Note: Many studies focus on structure elucidation and bioactivity, and do not always report precise yields in a standardized format. The data presented is based on available information in the cited literature.

Detailed Experimental Protocols

The isolation and characterization of isolathyrolditerpenes involve a multi-step process. Below are generalized yet detailed methodologies based on common practices in the field.

4.1. Extraction

-

Preparation of Plant Material : The selected plant material (e.g., seeds, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered material is typically extracted exhaustively at room temperature using a solvent such as methanol (B129727) or ethanol. This process is often carried out by maceration, where the plant material is soaked in the solvent for an extended period (e.g., several days), with occasional agitation.

-

Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

4.2. Chromatographic Isolation

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate the desired diterpenoids.

-

Initial Fractionation (e.g., Liquid-Liquid Partitioning) : The crude extract may be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Column Chromatography (CC) : The fractions are then subjected to column chromatography.

-

Stationary Phase : Silica gel is the most commonly used stationary phase.

-

Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification (e.g., HPLC) : Fractions containing compounds of interest are often further purified using High-Performance Liquid Chromatography (HPLC), frequently on a semi-preparative or preparative scale, to yield pure compounds.

4.3. Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods[3][4][6].

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the detailed structure:

-

1D NMR : ¹H-NMR and ¹³C-NMR provide information about the proton and carbon environments in the molecule.

-

2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the connectivity of atoms and the stereochemistry of the molecule[4].

-

-

Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.

Biological Activity and Signaling Pathways

Isolathyrolditerpenes and related lathyrane diterpenoids exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being among the most studied[1][3][4].

Anti-inflammatory Activity : Several lathyrane-type diterpenoids isolated from Euphorbia lathyris have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages[3]. This suggests an anti-inflammatory mechanism involving the modulation of inflammatory mediators.

Below is a diagram illustrating a simplified potential signaling pathway for the anti-inflammatory action of these compounds.

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory role of isolathyrolditerpenes.

Cytotoxic Activity : Certain lathyrane-type diterpenes have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and liver cancer (HepG2) cell lines[4]. The structure-activity relationship appears to be significant, as the stereochemistry of the molecule can impact its bioactivity[4].

Experimental Workflow for Isolation and Characterization

The overall process from plant material to a fully characterized pure compound follows a logical workflow. The diagram below outlines this experimental sequence.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Jatrophane and lathyrane diterpenoids from Euphorbia hyberna L - PubMed [pubmed.ncbi.nlm.nih.gov]

Euphorbia Factor L7b: A Technical Guide for Researchers

An In-depth Examination of the Lathyrane Diterpenoid Euphorbia Factor L7b and its Molecular Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a lathyrane diterpenoid with the molecular formula C33H40O9. Due to the limited availability of specific data for this compound, this document also presents a detailed analysis of closely related and well-characterized lathyrane diterpenoids, including Euphorbia factors L1, L2, L3, L8, and L9. This guide summarizes their biological activities, outlines key experimental protocols, and visualizes relevant cellular pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lathyrane-type diterpenoids, often referred to as "Euphorbia factors," have garnered significant scientific interest due to their potent cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities.[1][2] this compound belongs to this class of compounds and possesses a complex tricyclic carbon skeleton. This guide aims to consolidate the available technical information on this compound and its analogues to facilitate further research and development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C33H40O9 | N/A |

| Molecular Weight | 580.67 g/mol | N/A |

| CAS Number | 93550-95-9 | [3] |

| Chemical Name | (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene | [3] |

Biological Activity

While specific biological data for this compound is limited, the lathyrane diterpenoid class exhibits a range of significant biological effects.

Anti-inflammatory Activity

A study has reported the in vitro anti-inflammatory activity of this compound.

| Compound | Assay | IC50 (µM) | Reference |

| This compound | Not Specified | 23.9 | [4] |

Cytotoxic Activity of Related Lathyrane Diterpenoids

Numerous studies have documented the cytotoxic effects of lathyrane diterpenoids against various cancer cell lines. The following table summarizes the IC50 values for several prominent Euphorbia factors.

| Compound | Cell Line | IC50 (µM) | Reference |

| Euphorbia factor L1 | K562/ADR (MDR) | >40 | [1] |

| Euphorbia factor L2 | KB-VIN (MDR) | 7.2 | [1] |

| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [5] |

| KB (Oral Epidermoid Carcinoma) | 7.9 | [1] | |

| KB-VIN (MDR) | 8.0 | [1] | |

| Euphorbia factor L8 | KB | 10.5 | [1] |

| KB-VIN (MDR) | 12.3 | [1] | |

| Euphorbia factor L9 | A549 (Lung Carcinoma) | 5.7 | [1] |

| KB (Oral Epidermoid Carcinoma) | 6.2 | [1] | |

| KB-VIN (MDR) | 8.4 | [1] | |

| MDA-MB-231 (Breast Cancer) | 21.9 | [1] |

Mechanism of Action (Based on Related Lathyrane Diterpenoids)

The precise mechanism of action for this compound has not been elucidated. However, studies on related compounds, particularly Euphorbia factors L3 and L9, provide insights into the potential pathways involved in their cytotoxic effects.

-

Cell Cycle Arrest: Compounds like Euphorbia factors L3 and L9 have been shown to induce cell cycle arrest at the G1 to early S phase transition.[1]

-

Apoptosis Induction: Euphorbia factor L3 has been demonstrated to induce apoptosis in A549 lung cancer cells through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[5][6]

-

Cytoskeletal Disruption: Several Euphorbia factors have been observed to cause aggregation of actin filaments and partial interference with the microtubule network, which can disrupt cell division and other essential cellular processes.[1]

-

Reversal of Multidrug Resistance (MDR): Some lathyrane diterpenoids have shown the ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for drug efflux.[1]

Caption: Proposed mechanisms of action for lathyrane diterpenoids.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies commonly used for the isolation, characterization, and biological evaluation of lathyrane diterpenoids from Euphorbia species.

Isolation and Purification

Caption: General workflow for the isolation of lathyrane diterpenoids.

-

Extraction: Dried and powdered plant material (e.g., seeds of Euphorbia lathyris) is typically extracted with a solvent such as ethanol or methanol.[1][5]

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[1]

-

Chromatography: The resulting fractions are subjected to various chromatographic techniques for further separation.

Structural Elucidation

The structure of isolated compounds is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry.[6]

-

Infrared (IR) Spectroscopy: To identify functional groups.[6]

-

X-ray Crystallography: To definitively determine the three-dimensional structure of crystalline compounds.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is commonly used to determine the cytotoxic activity of compounds against cancer cell lines.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

Cell Fixation: Adherent cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

Solubilization and Absorbance Measurement: The protein-bound dye is solubilized, and the absorbance is measured using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[5]

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This compound is a member of the lathyrane diterpenoid family, a class of natural products with significant therapeutic potential. While specific data on L7b is currently scarce, the well-documented cytotoxic and anti-inflammatory activities of its congeners highlight the need for further investigation into its biological properties and mechanism of action. Future research should focus on the comprehensive biological screening of this compound, including a broad panel of cancer cell lines and assays for anti-inflammatory, antiviral, and MDR reversal activities. Elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential and for guiding the development of novel drug candidates.

References

- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 93550-95-9[this compound Analysis control,HPLC≥95%]- Jizhi Biochemical [acmec.com.cn]

- 4. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preliminary Screening of Euphorbia Factor L7b Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7b is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. While direct and extensive bioactivity data for this compound is limited in publicly accessible literature, the broader family of lathyrane diterpenoids, including its close structural analogs, have demonstrated significant pharmacological potential. This technical guide provides a framework for the preliminary bioactivity screening of this compound, drawing upon the established biological activities of related Euphorbia factors. The primary activities of interest for this class of compounds are cytotoxicity against various cancer cell lines, anti-inflammatory effects, and potential antiviral properties.[1][2][3][4] This document outlines detailed experimental protocols for these key assays, presents available quantitative data for analogous compounds to serve as a benchmark, and visualizes relevant biological pathways and experimental workflows to guide future research.

Introduction to Lathyrane Diterpenoids and Euphorbia Factors

The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites.[5][6] Among these, the lathyrane-type diterpenoids, designated as "Euphorbia factors," have garnered considerable attention for their potent biological effects.[3][7] These compounds are characterized by a unique tricyclic carbon skeleton. Various Euphorbia factors, such as L1, L2, and L3, have been isolated from the seeds of Euphorbia lathyris and have been shown to possess anti-cancer and anti-inflammatory properties.[1][3][8][9] Given the structural similarity, it is hypothesized that this compound may exhibit a comparable spectrum of bioactivity. Preliminary screening should therefore focus on cytotoxicity, anti-inflammatory, and antiviral assays.

Potential Bioactivities and Screening Strategy

Based on the activities of related compounds, the preliminary screening of this compound should prioritize the following areas:

-

Cytotoxicity: Evaluation against a panel of human cancer cell lines is a primary focus, as many lathyrane diterpenoids exhibit potent anti-proliferative effects.[3][5]

-

Anti-inflammatory Activity: Investigation of its ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, is warranted.[1][10]

-

Antiviral Activity: Screening against a range of viruses, particularly enveloped viruses like Herpes Simplex Virus (HSV), could reveal novel therapeutic potential.[11][12][13]

Experimental Workflow for Bioactivity Screening

Caption: High-level workflow for the bioactivity screening of this compound.

Data Presentation: Bioactivity of Related Euphorbia Factors

The following tables summarize the reported cytotoxic activities of lathyrane diterpenoids from Euphorbia lathyris against various cancer cell lines. This data can serve as a reference for evaluating the potency of this compound.

Table 1: Cytotoxicity of Lathyrane Diterpenoids (IC50 in µM)

| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Nasopharyngeal) | MCF-7 (Breast) | KB-VIN (MDR) |

| Euphorbia factor L1 | > 40 | > 40 | 12.8 | 39.8 | 10.7 |

| Euphorbia factor L2 | 22.4 | 26.3 | 2.6 | 12.6 | 0.9 |

| Euphorbia factor L3 | 10.1 | 11.2 | 1.1 | 5.0 | 1.0 |

| Euphorbia factor L8 | > 40 | > 40 | 17.0 | 31.6 | 11.2 |

| Euphorbia factor L9 | 6.5 | 7.9 | 0.8 | 4.0 | 0.7 |

Data synthesized from a study by Liu et al. (2018). Note: KB-VIN is a multidrug-resistant cell line.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14][15]

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete growth medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent System

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate until they reach 80% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + LPS + DMSO), and a positive control (e.g., a known iNOS inhibitor).

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Sulfanilamide solution and incubate for 10 minutes. Then, add 50 µL of NED solution and incubate for another 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the vehicle control.

Antiviral Screening: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Complete growth medium and overlay medium (containing carboxymethyl cellulose (B213188) or agar)

-

This compound stock solution (in DMSO)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and wash the cells. Add the overlay medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.[11][12]

Key Signaling Pathway: NF-κB in Inflammation

Several Euphorbia factors exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] This pathway is a critical regulator of pro-inflammatory gene expression. The diagram below illustrates the canonical NF-κB signaling cascade, a likely target for this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While direct experimental data on this compound is sparse, the well-documented bioactivities of structurally related lathyrane diterpenoids provide a strong rationale for its investigation as a potential cytotoxic and anti-inflammatory agent. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for the preliminary screening and elucidation of the therapeutic potential of this compound. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform the outlined assays and to subsequently explore its mechanism of action and potential for in vivo efficacy.

References

- 1. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]

- 2. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus [mdpi.com]

- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Euphorbia-Derived Natural Products with Potential for Use in Health Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic and antiviral activities of Colombian medicinal plant extracts of the Euphorbia genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Antioxidant and antiviral activities of Euphorbia thymifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijper.org [ijper.org]

An In-depth Technical Guide on the Ethnobotanical Uses of Euphorbia lathyris

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, is a biennial plant belonging to the Euphorbiaceae family. Native to the Mediterranean region, it is now widely distributed across various climates.[1] Historically, E. lathyris has been a significant plant in traditional and folk medicine across Europe and Asia, recognized for its potent biological activities.[2][3] However, all parts of the plant, particularly the milky latex and seeds, are highly toxic and contain irritant and carcinogenic compounds.[4][5][6] This guide provides a comprehensive technical overview of the ethnobotanical uses of Euphorbia lathyris, its phytochemical composition, documented pharmacological activities, and the experimental protocols used in its study, tailored for researchers, scientists, and drug development professionals.

Traditional and Ethnobotanical Uses

Euphorbia lathyris has a long history of use in traditional medicine for a wide range of ailments, despite its known toxicity. The applications often vary by the plant part used.

-

Seeds : The seeds are the most commonly cited part in traditional medicine. In Traditional Chinese Medicine, they are prescribed for conditions such as hydropsy (edema), ascites, constipation, amenorrhea, terminal schistosomiasis, and snakebites.[7][8][9] They have also been traditionally used to treat tumors and scabies.[5][10] The seeds are considered to have diuretic, parasiticide, and purgative properties.[5][10] A single seed capsule is reported to cause catharsis, while several can induce abortion.[5][10]

-

Latex : The milky latex found in the stems and leaves is highly acrid and has been used topically as a folk remedy.[4][11] Its applications include the removal of warts, corns, and other skin lesions.[2][4][12] In Europe, it was also used to treat skin cancer.[2][4] However, due to its severe irritant properties, it is considered unsafe for medicinal use.[5][6] The latex is also a known vesicant, capable of causing blisters, and can lead to severe photosensitive skin reactions.[6][13]

-

Whole Plant/Aerial Parts : All parts of the plant are considered emetic and purgative.[5][10] Historically, it was used as a violent purgative.[6][10] The plant has also been used in folk remedies as an antiseptic.[12]

-

Other Uses : Beyond medicine, the plant has been cultivated as a repellent for moles and rodents in gardens.[13][14] The seed oil, which can constitute up to 48% of the seed's dry weight, has been explored as a source for biodiesel.[1]

Phytochemical Composition

The diverse pharmacological effects of E. lathyris are attributed to its complex phytochemical profile, rich in diterpenoids, flavonoids, and phenolic compounds.

-

Diterpenoids : This is the most significant class of compounds in E. lathyris, responsible for both its therapeutic activities and its toxicity.[15][16] The plant is a rich source of lathyrane, jatrophane, and ingenane-type diterpenoids, often referred to as "Euphorbia factors".[8][16][17] These compounds have demonstrated potent cytotoxic, multidrug resistance reversal, and antiviral properties.[8][15][18] Specific examples include Euphorbia factors L1, L2, and ingenol (B1671944) mebutate, the latter of which is an approved treatment for the precancerous skin condition actinic keratosis.[15][19]

-

Flavonoids and Phenolic Compounds : Various parts of the plant contain significant amounts of phenolics and flavonoids, which contribute to its antioxidant properties.[7] HPLC analysis has identified compounds such as rutin, kaempferol, quercetin, resveratrol, baicalein, and wogonin.[7] The total phenolic content is highest in the testa (seed coat), while the root contains the highest total flavonoid content.[7]

-

Other Compounds : GC-MS analysis of methanolic seed extracts has revealed the presence of various other compounds including fatty acids (oleic acid, eicosanoic acid), sterols (γ-Sitosterol), and other organic molecules. The latex is also rich in triterpenoids.[1]

| Plant Part | Analyte Class | Compound/Metric | Concentration | Reference |

| Testa | Total Phenolic Content | Gallic Acid Equivalent | 290.46 ± 15.09 mg/100g DW | [7] |

| Root | Total Flavonoid Content | Rutin Equivalent | 215.68 ± 3.10 mg/g DW | [7] |

| Stem (Free) | Flavonoids | Rutin | Present | [7] |

| Stem (Free) | Flavonoids | Kaempferol | Present | [7] |

| Stem (Bound) | Flavonoids | Rutin, Resveratrol, Quercetin, Baicalein, Wogonin | Present | [7] |

| Root (Free) | Flavonoids | Kaempferol | Present | [7] |

| Root (Bound) | Flavonoids | Quercetin, Kaempferol | Present | [7] |

| Seed | Bioactive Compounds | Esculetin | 267.68 ± 34.16 ppm | [8] |

| Seed | Bioactive Compounds | Euphorbetin | Quantified | [8] |

| Seed | Bioactive Compounds | Kaempferol-3-rutinoside | Quantified | [8] |

DW = Dry Weight

Pharmacological Activities and Drug Development Potential

Scientific investigations have substantiated many of the traditional claims and have uncovered further therapeutic potential, particularly in oncology and infectious diseases.

-

Antitumor and Cytotoxic Activity : This is one of the most extensively studied properties of E. lathyris. Diterpenoids isolated from the seeds have shown significant cytotoxic activity against various human cancer cell lines, including colorectal cancer, breast cancer, renal cancer, and liver cancer.[8][20][21] For instance, an ethanolic extract of the seeds demonstrated high and selective antitumor activity against colon cancer cell lines (T84 and HCT-15).[8] This effect was mediated by the induction of apoptosis through the overexpression of caspases 8, 9, and 3, as well as the activation of autophagy.[8] Furthermore, certain diterpenoids have shown the ability to reverse multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy.[8][15]

-

Antimicrobial Activity : Extracts from E. lathyris seeds have demonstrated significant antimicrobial effects.[22] Studies using the cup plate diffusion method have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as antifungal properties against Candida albicans and Aspergillus niger.[22] The presence of alkaloids, flavonoids, and diterpenes is believed to contribute to these antimicrobial properties.[22]

-

Antioxidant Activity : The phenolic and flavonoid constituents of E. lathyris are responsible for its antioxidant capacity.[7] Different parts of the plant exhibit varying levels of activity. The testa shows the highest DPPH free radical scavenging activity, while the seed shows the highest Ferric Reducing Antioxidant Power (FRAP).[7] A positive correlation has been observed between the total phenolic content and DPPH radical scavenging activity.[7]

-

Anti-inflammatory Activity : Diterpenes from the plant, such as Euphorbia factor L2 (EFL2), have shown potent anti-inflammatory effects.[19] EFL2 was found to alleviate lipopolysaccharide (LPS)-induced acute lung injury in mice by suppressing the recruitment of inflammatory cells and decreasing the levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[19] The mechanism appears to involve the inhibition of the NF-κB signaling pathway.[19]

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Euphorbia Factor L₂₈ | 786-0 (Renal) | IC₅₀ | 9.43 | [21] |

| Euphorbia Factor L₂₈ | HepG2 (Liver) | IC₅₀ | 13.22 | [21] |

| Compound 13 (Lathyrane) | HCT116 (Colon) | IC₅₀ | 6.44 | [20] |

| Compound 13 (Lathyrane) | MCF-7 (Breast) | IC₅₀ | 8.43 | [20] |

| Compound 13 (Lathyrane) | 786-0 (Renal) | IC₅₀ | 15.3 | [20] |

| Compound 13 (Lathyrane) | HepG2 (Liver) | IC₅₀ | 9.32 | [20] |

Experimental Protocols

This section details generalized methodologies for the extraction, isolation, and evaluation of bioactive compounds from Euphorbia lathyris, based on cited literature.

-

Preparation : Air-dried and powdered seeds of E. lathyris are defatted with a non-polar solvent like n-hexane.

-

Extraction : The defatted powder is then extracted exhaustively with a polar solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.[8]

-

Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, ethyl acetate (B1210297) and n-butanol.

-

Chromatography : The resulting fractions (e.g., the ethyl acetate fraction, often rich in diterpenoids) are subjected to multiple chromatographic steps for purification. This typically involves:

-

Silica Gel Column Chromatography : Elution with a gradient solvent system (e.g., n-hexane/acetone or chloroform/methanol).

-

Sephadex LH-20 Column Chromatography : To remove pigments and smaller molecules.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Often using a C18 column for final purification of individual compounds.[20][21]

-

-

Structure Elucidation : The structures of isolated pure compounds are determined using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HR-ESI-MS), and IR spectroscopy.[20][21]

-

Sample Preparation : Dried and powdered plant material (root, stem, seed, testa) is extracted for both free and bound phenolics/flavonoids.

-

Free Phenolics : Extraction with 80% methanol, followed by centrifugation.

-

Bound Phenolics : The residue from the free phenolic extraction is subjected to alkaline hydrolysis (using NaOH), followed by acidification (with HCl) and extraction with diethyl ether/ethyl acetate.[7]

-

-

HPLC Analysis :

-

System : An HPLC system equipped with a C18 column and a Diode Array Detector (DAD).

-

Mobile Phase : A gradient elution is typically used, involving two solvents such as (A) acetonitrile (B52724) and (B) acidified water (e.g., with acetic acid).

-

Detection : Wavelengths are set according to the absorbance maxima of the target compounds (e.g., 280 nm for phenolic acids, 360 nm for flavonoids).[7][23]

-

Quantification : Compounds are identified and quantified by comparing their retention times and UV spectra with those of authentic standards.[7]

-

-

Cell Culture : Human cancer cell lines (e.g., MCF-7, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment : The cells are then treated with various concentrations of the isolated compounds or plant extracts for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation : After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for approximately 4 hours.

-